Formamidine, N-((dibenzylamino)thio)-N'-(2,4-xylyl)-
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Overview
Description
Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- is a complex organic compound that belongs to the class of formamidines These compounds are characterized by the presence of a formamidine group, which is a functional group consisting of a formyl group attached to an amidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Formamidine Group: This can be achieved by reacting a formyl compound with an amine under acidic or basic conditions.
Introduction of Dibenzylamino and 2,4-Xylyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the formamidine intermediate reacts with dibenzylamine and 2,4-xylyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May have biological activity and be used in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Formamidine, N-((dibenzylamino)thio)-N’-(2,4-dimethylphenyl)-
- Formamidine, N-((dibenzylamino)thio)-N’-(3,4-xylyl)-
Uniqueness
Formamidine, N-((dibenzylamino)thio)-N’-(2,4-xylyl)- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
CAS No. |
73839-60-8 |
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Molecular Formula |
C23H25N3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(dibenzylamino)sulfanyl-N'-(2,4-dimethylphenyl)methanimidamide |
InChI |
InChI=1S/C23H25N3S/c1-19-13-14-23(20(2)15-19)24-18-25-27-26(16-21-9-5-3-6-10-21)17-22-11-7-4-8-12-22/h3-15,18H,16-17H2,1-2H3,(H,24,25) |
InChI Key |
LGPFRUMCKJANNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CNSN(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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